BenchChemオンラインストアへようこそ!

6-bromo-8-methoxy-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one

Monoamine oxidase B Neurodegeneration Parkinson's disease

6-Bromo-8-methoxy-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one (CAS 923202-20-4, molecular formula C₂₁H₁₉BrN₂O₄, MW 443.3 g/mol) is a synthetic coumarin derivative bearing a unique combination of electron-withdrawing (6-Br), electron-donating (8-OCH₃), and phenylpiperazine-carbonyl (3-position) substituents on the chromen-2-one core. This substitution pattern distinguishes it from the broader class of coumarin-piperazine hybrids and positions it as a candidate for bromodomain (BRD4), monoamine oxidase (MAO), and β-secretase (BACE-1) inhibitor screening programs.

Molecular Formula C21H19BrN2O4
Molecular Weight 443.297
CAS No. 923202-20-4
Cat. No. B2806518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-8-methoxy-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one
CAS923202-20-4
Molecular FormulaC21H19BrN2O4
Molecular Weight443.297
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)N3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C21H19BrN2O4/c1-27-18-13-15(22)11-14-12-17(21(26)28-19(14)18)20(25)24-9-7-23(8-10-24)16-5-3-2-4-6-16/h2-6,11-13H,7-10H2,1H3
InChIKeyDRCNNJLINORQEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-8-methoxy-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one (CAS 923202-20-4): A Dual-Substituted Coumarin-Phenylpiperazine Hybrid Scaffold for Epigenetic and Neurodegenerative Target Screening


6-Bromo-8-methoxy-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one (CAS 923202-20-4, molecular formula C₂₁H₁₉BrN₂O₄, MW 443.3 g/mol) is a synthetic coumarin derivative bearing a unique combination of electron-withdrawing (6-Br), electron-donating (8-OCH₃), and phenylpiperazine-carbonyl (3-position) substituents on the chromen-2-one core . This substitution pattern distinguishes it from the broader class of coumarin-piperazine hybrids and positions it as a candidate for bromodomain (BRD4), monoamine oxidase (MAO), and β-secretase (BACE-1) inhibitor screening programs [1][2].

Procurement Risk: Why 6-Bromo-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one or 8-Methoxy-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one Cannot Substitute for 6-Bromo-8-methoxy-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one


Simply interchanging compounds within the coumarin-phenylpiperazine class is not scientifically valid because the 6-bromo and 8-methoxy substituents are not passive structural decorations—they are critical determinants of target engagement and potency [1]. In the 3-phenylcoumarin series, removal of the 6-bromo substituent (converting to the unsubstituted analog) or removal of the 8-methoxy group dramatically reduces monoamine oxidase B (MAO-B) inhibitory activity, with reported IC₅₀ values shifting from low nanomolar (83.5 nM for 6-bromo-8-methoxy-3-phenylcoumarin) to substantially weaker or undetectable activity in des-bromo or des-methoxy congeners [2]. Furthermore, the 3-(4-phenylpiperazine-1-carbonyl) moiety—absent in simple 3-phenylcoumarins—introduces BACE-1 and bromodomain targeting capability that is entirely lost in analogs bearing only a 3-phenyl group [3]. The simultaneous presence of all three pharmacophoric elements (6-Br, 8-OCH₃, and 3-phenylpiperazine-carbonyl) in the target compound is therefore non-negotiable for applications requiring the full polypharmacological profile.

Quantitative Differentiation Evidence for 6-Bromo-8-methoxy-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one vs. Closest Structural Analogs


MAO-B Inhibitory Pharmacophore: 6-Bromo-8-methoxy Substitution Pattern Confers Nanomolar Potency Absent in Des-Bromo or Des-Methoxy Analogs

The 6-bromo-8-methoxy substitution pattern on the coumarin core is a validated MAO-B inhibitory pharmacophore. In head-to-head comparisons within the 3-phenylcoumarin series, 6-bromo-8-methoxy-3-phenylcoumarin inhibits human recombinant MAO-B with an IC₅₀ of 83.5 nM, while 6-bromo-8-methoxy-3-(4'-methoxyphenyl)coumarin achieves an IC₅₀ of 1.35 nM [1][2]. SAR studies have established that removal of the 6-bromo or 8-methoxy substituent substantially diminishes MAO-B inhibition, confirming that both groups are required for optimal activity [3]. The target compound (CAS 923202-20-4) retains this validated 6-bromo-8-methoxy pattern and additionally incorporates a phenylpiperazine-carbonyl moiety at position 3, which is absent in the reference MAO-B inhibitors above, potentially conferring dual MAO-B/BACE-1 targeting capability.

Monoamine oxidase B Neurodegeneration Parkinson's disease

BACE-1 Inhibitory Potential: Phenylpiperazine-Coumarin Scaffold Outperforms Naphthyl-Based Counterparts in FRET-Based β-Secretase Assays

The phenyl-piperazine scaffold coupled to coumarin heterocycles has been demonstrated to produce BACE-1 inhibitors with improved potency compared to naphthyl-based counterparts [1]. In a comprehensive structure-activity study, Garino et al. (2006) reported that phenyl-piperazine-coupled chromene, coumarin, and quinoline derivatives exhibit concentration-dependent BACE-1 inhibition in a FRET-based enzymatic assay [1]. Specific coumarinyl biarylpiperazine derivatives have been reported with BACE-1 IC₅₀ values ranging between 40 and 70 nM [2]. The target compound bears the identical phenyl-piperazine pharmacophore linked at the coumarin 3-position via a carbonyl bridge, a connectivity motif that is reported to allow productive interactions within the BACE-1 active site [1][2]. Compounds lacking the phenylpiperazine moiety (e.g., simple 3-phenylcoumarins) do not exhibit this BACE-1 inhibitory activity.

BACE-1 Alzheimer's disease β-secretase inhibition

Bromodomain (BRD4) Binding Potential: Coumarin Derivatives Identified as Privileged BRD4 Inhibitor Scaffolds via BROMOscan and ITC

Coumarin derivatives have been identified as a privileged scaffold for bromodomain-containing protein 4 (BRD4) inhibition through both scaffold-hopping design strategies and high-throughput BROMOscan screening [1][2]. Zhang et al. (2019) reported coumarin-based BRD4 inhibitors with potent binding affinity (Kd values in the low micromolar to sub-micromolar range) and oral bioavailability, demonstrating that the coumarin core can productively engage the acetyl-lysine binding pocket of BRD4 bromodomains [2]. BindingDB contains BRD4 screening data for multiple coumarin-derived compounds assayed by BROMOscan and isothermal titration calorimetry (ITC) [3]. The target compound, bearing the coumarin core with electron-modulating 6-bromo and 8-methoxy substituents plus a phenylpiperazine-carbonyl extension, presents structural features consistent with known BRD4-targeting coumarin pharmacophores. Unsubstituted coumarin or chromen-2-one scaffolds lacking these substituents typically show negligible BRD4 engagement [1][2].

BRD4 Bromodomain inhibition Epigenetics

Antiproliferative Activity Across Multiple Cancer Cell Lines: Coumarin-Piperazine Hybrids Demonstrate Broad-Spectrum Cytotoxicity

Arylpiperazines linked to coumarin derivatives have demonstrated antiproliferative activity against a panel of human cancer cell lines including leukemia, lung (A549), colon (HCT-116), breast (MCF-7), and prostate (PC-3, LNCaP, DU145) tumors [1][2]. The Ostrowska review (2020) summarizes multiple studies confirming that the coumarin-piperazine hybrid architecture is associated with anticancer activity across diverse tumor types [1]. In prostate cancer specifically, novel arylpiperazine derivatives were evaluated against PC-3, LNCaP, and DU145 cell lines via CCK-8 assay, with select compounds exhibiting strong cytotoxic activities [2]. The target compound's piperazine moiety, directly conjugated to the coumarin 3-position via a carbonyl linker, matches the structural theme present in these active antiproliferative agents. Simple coumarins lacking the piperazine extension (e.g., 3-phenylcoumarins) or piperazine derivatives lacking the coumarin core do not recapitulate this dual pharmacophore.

Anticancer Cytotoxicity Piperazine pharmacophore

Physicochemical Differentiation: The 6-Bromo Substituent Increases Lipophilicity (clogP) and Halogen-Bonding Potential Relative to Des-Bromo Analogs

The presence of a bromine atom at the coumarin 6-position introduces distinct physicochemical properties that differentiate this compound from its des-bromo analog, 8-methoxy-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one (MW 364.4 g/mol) . The bromine substituent increases molecular weight by approximately 79 Da (443.3 vs. 364.4 g/mol) and introduces the capacity for halogen bonding (C-Br···O/N interactions) with target protein backbones, a feature absent in des-bromo and des-methoxy analogs [1]. In the context of MAO-B inhibition, bromine substitution at position 6 of 3-phenylcoumarins has been specifically associated with enhanced inhibitory potency and isoform selectivity, attributed to favorable halogen-bonding interactions within the MAO-B substrate cavity [2]. The 8-methoxy group further modulates the electron density of the coumarin ring system, affecting both reactivity and target binding. Analogs lacking either substituent represent fundamentally different chemical entities with distinct target engagement profiles.

Physicochemical properties Lipophilicity Halogen bonding

Recommended Application Scenarios for 6-Bromo-8-methoxy-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one Based on Quantitative Differentiation Evidence


MAO-B Inhibitor Screening and Neurodegenerative Disease Hit Identification

This compound is suitable as a starting point for MAO-B inhibitor discovery programs targeting Parkinson's disease and other neurodegenerative conditions. The validated 6-bromo-8-methoxy pharmacophore on the coumarin core is associated with nanomolar MAO-B IC₅₀ values (1.35–83.5 nM) in structurally related 3-phenylcoumarins [1]. The additional phenylpiperazine-carbonyl moiety at the 3-position may confer polypharmacology (MAO-B + BACE-1 dual inhibition), a desirable profile for multi-target-directed ligands in Alzheimer's disease [2]. Researchers should prioritize this compound over des-bromo or des-methoxy analogs, which lack the critical substituents required for MAO-B engagement.

BACE-1 (β-Secretase) Inhibitor Development for Alzheimer's Disease

The phenylpiperazine moiety coupled to the coumarin core via a carbonyl linker at the 3-position aligns with the pharmacophore described by Garino et al. (2006) for BACE-1 inhibition [2]. Coumarinyl biarylpiperazine derivatives in this structural class have achieved BACE-1 IC₅₀ values of 40–70 nM [2]. This compound may serve as a scaffold for further optimization of BACE-1 inhibitors and should be selected over simple 3-phenylcoumarins (which lack the piperazine necessary for BACE-1 active-site interactions) or naphthyl-piperazine derivatives (which show weaker BACE-1 inhibition than their coumarin counterparts) [2].

BRD4 Bromodomain Inhibitor Screening for Epigenetic Oncology Programs

Coumarin derivatives have been validated as BRD4 bromodomain inhibitor scaffolds through both rational design (scaffold hopping) and high-throughput BROMOscan screening [3][4]. The target compound's coumarin core with electron-modulating 6-bromo and 8-methoxy substituents, combined with the phenylpiperazine-carbonyl extension, presents a structurally differentiated BRD4-targeting chemotype distinct from the well-characterized triazolodiazepine (+)-JQ1 and related BET inhibitors [3]. The bromine atom also serves as an anomalous scattering center for X-ray crystallography, facilitating co-crystal structure determination with BRD4 bromodomains [5].

Anticancer Phenotypic Screening Against Prostate and Breast Cancer Cell Panels

Based on the documented antiproliferative activity of coumarin-piperazine hybrids against prostate cancer (PC-3, LNCaP, DU145), breast cancer (MCF-7), lung cancer (A549), colon cancer (HCT-116), and leukemia cell lines, this compound is recommended for inclusion in oncology-focused phenotypic screening libraries [1][6]. The simultaneous presence of the coumarin and piperazine pharmacophores distinguishes this compound from single-pharmacophore screening candidates and may yield unique polypharmacological hits in unbiased cell-based assays [1].

Quote Request

Request a Quote for 6-bromo-8-methoxy-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.